molecular formula C11H12N4 B11769415 3-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-indazole

3-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-indazole

Cat. No.: B11769415
M. Wt: 200.24 g/mol
InChI Key: YEJGNXHKUKREAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4,5-Dihydro-1H-imidazol-2-yl)-1-methyl-1H-indazole is a heterocyclic compound that features both an imidazole and an indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-indazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-indazole with a suitable imidazole precursor in the presence of a catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium or copper may be employed to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(4,5-Dihydro-1H-imidazol-2-yl)-1-methyl-1H-indazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced forms of the compound .

Scientific Research Applications

3-(4,5-Dihydro-1H-imidazol-2-yl)-1-methyl-1H-indazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-indazole involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4,5-Dihydro-1H-imidazol-2-yl)-1-methyl-1H-indazole is unique due to its specific combination of imidazole and indazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H12N4

Molecular Weight

200.24 g/mol

IUPAC Name

3-(4,5-dihydro-1H-imidazol-2-yl)-1-methylindazole

InChI

InChI=1S/C11H12N4/c1-15-9-5-3-2-4-8(9)10(14-15)11-12-6-7-13-11/h2-5H,6-7H2,1H3,(H,12,13)

InChI Key

YEJGNXHKUKREAV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)C3=NCCN3

Origin of Product

United States

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